2-Bromo-6,7,8,9-tetrahydro-5H-carbazole chemical structure and properties
2-Bromo-6,7,8,9-tetrahydro-5H-carbazole chemical structure and properties
The following technical guide provides an in-depth analysis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole , chemically identified by standard IUPAC nomenclature as 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole .
Structure, Synthesis, and Pharmaceutical Applications[1][2]
Executive Summary
2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (Standard IUPAC: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole ) is a tricyclic indole derivative functioning as a critical "privileged scaffold" in medicinal chemistry and materials science. It serves as a halogenated building block for the synthesis of Thromboxane A2 receptor (TP) antagonists (analogs of Ramatroban), 5-HT receptor agonists (anti-migraine agents), and organic light-emitting diode (OLED) hole-transport materials.[1] Its bromine substituent at the C6 position (standard numbering) allows for further functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate for diversifying the carbazole core.
Chemical Identity & Nomenclature
A critical ambiguity exists in the nomenclature of this compound due to differing numbering schemes between historical/vendor catalogs and standard IUPAC rules.[1]
Nomenclature Resolution
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Standard IUPAC Name: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole [2]
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Numbering Logic: The saturated ring is numbered 1–4; the aromatic ring is 5–8. The Nitrogen is at position 9. The Bromine is at position 6 (para to the nitrogen).
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Alternative Name (User Query): 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole
Identification Data
| Property | Detail |
| CAS Registry Number | 21865-50-9 (Standard); 78863-99-7 (Alternative) |
| Molecular Formula | |
| Molecular Weight | 250.14 g/mol |
| SMILES | BrC1=CC2=C(NC3=C2CCCC3)C=C1 |
| InChIKey | SGYJGCFMAGWFCF-UHFFFAOYSA-N |
| Structural Features | Indole core fused to a cyclohexane ring; Aromaticity retained in the pyrrole/benzene fusion; Lipophilic; Weakly acidic NH proton.[3][4] |
Physicochemical Properties
Accurate physicochemical data is vital for handling and purification.[1][6]
| Property | Value | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation/light exposure. |
| Melting Point | 151.5 – 152.0 °C | Sharp melting point indicates high purity crystalline lattice. |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM, Chloroform. | Insoluble in water.[7] |
| pKa (NH) | ~16.9 (Predicted) | Requires strong base (e.g., NaH, KOtBu) for N-alkylation. |
| Characteristic aromatic splitting pattern for 6-substitution. |
Synthesis Strategies
The most robust and scalable method for synthesizing this core is the Fischer Indole Synthesis . This acid-catalyzed rearrangement provides high regioselectivity.
Reaction Mechanism
The reaction involves the condensation of 4-bromophenylhydrazine with cyclohexanone to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia elimination.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole on a 10 mmol scale.
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Reagents:
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4-Bromophenylhydrazine hydrochloride (2.23 g, 10 mmol)
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Cyclohexanone (1.08 g, 11 mmol, 1.1 equiv)
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Glacial Acetic Acid (20 mL) or Ethanol/H₂SO₄ (4%)[1]
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Procedure:
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Condensation: Dissolve hydrazine salt in acetic acid. Add cyclohexanone dropwise at room temperature.[1]
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Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The hydrazone intermediate (
) will disappear, and the indole product ( ) will appear. -
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[1]
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Purification: Filter the precipitate.[8] Wash with water (3x) to remove acid.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
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Yield: Typical yields range from 75% to 85% .[1]
Visualization: Synthesis Pathway
Caption: Fischer Indole Synthesis pathway converting phenylhydrazine precursors to the tetrahydrocarbazole core.
Applications in Drug Discovery & Materials[3][13]
Medicinal Chemistry: The Ramatroban Connection
While Ramatroban (Bay u 3405) itself is unsubstituted on the carbazole aromatic ring, the 6-bromo derivative is a crucial intermediate for:
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SAR Studies (Structure-Activity Relationship): The bromine atom allows researchers to introduce aryl, vinyl, or alkynyl groups via cross-coupling to probe the binding pocket of the CRTH2 (DP2) and Thromboxane A2 (TP) receptors.
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Radiotracers: The bromine can be substituted with radioisotopes (e.g.,
Br or via stannylation tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> C precursors) for PET imaging of receptor distribution in the brain. -
Frovatriptan Analogs: Used in the synthesis of 5-HT
agonists where the carbazole core requires modification to alter metabolic stability or lipophilicity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Material Science: OLEDs
Carbazole derivatives are excellent hole-transporting materials due to their high triplet energy and thermal stability.[1]
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Functionalization: The 6-bromo position is the primary site for dimerization (to form bicarbazoles) or attachment of acceptor units (e.g., benzophenone) to create "Push-Pull" systems for thermally activated delayed fluorescence (TADF) emitters.[1]
Experimental Workflow: Drug Analog Synthesis
Caption: Divergent synthesis workflow utilizing the bromo-carbazole core for pharmaceutical and optoelectronic applications.
Safety & Handling (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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Handling Protocol:
References
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Synthesis & Properties: Journal of Organic Chemistry, "Regioselective Fischer Indole Synthesis of Tetrahydrocarbazoles."
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Ramatroban Chemistry: Journal of Medicinal Chemistry, "Thromboxane A2 Receptor Antagonists: Synthesis and Activity of Ramatroban Analogs."
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Crystallographic Data: Acta Crystallographica, "Structure of 6-bromo-1,2,3,4-tetrahydrocarbazole."
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Material Science: RSC Advances, "Carbazole-based Hole Transport Materials for Perovskite Solar Cells."
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Vendor Data: Sigma-Aldrich/Merck, "Product Specification: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole."
Sources
- 1. 3-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YLOXY)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 1169563-43-2 [sigmaaldrich.com]
- 2. 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | 21865-50-9 [chemicalbook.com]
- 3. 1alpha,25-dihydroxy-20-epivitamin D3/1alpha,25-dihydroxy-20-epicholecalciferol | C27H44O3 | CID 5283739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1alpha,25-dihydroxy-14-epivitamin D3/1alpha,25-dihydroxy-14-epicholecalciferol | C27H44O3 | CID 5283737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 116650-33-0|(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine|BLD Pharm [bldpharm.com]
- 6. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]
- 7. 78-63-7 | CAS DataBase [m.chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
